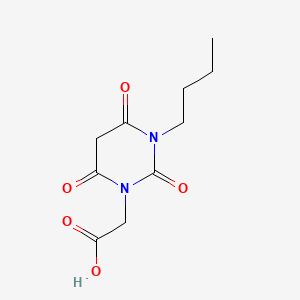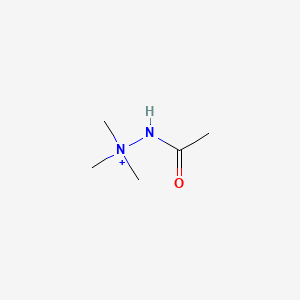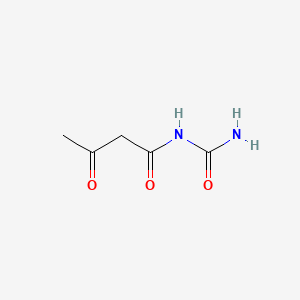
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- is a chemical compound with the molecular formula C10H14N2O5. It is known for its unique structure, which includes a pyrimidine ring fused with acetic acid and additional functional groups that contribute to its reactivity and applications in various fields .
Preparation Methods
The synthesis of 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- involves several steps, typically starting with the preparation of the pyrimidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Functional Group Addition: Introduction of the butyl group and acetic acid moiety through substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
Benzoic acid, 4-(3-butyltetrahydro-2,4,6-trioxo-1(2H)-pyrimidinyl)-: Shares a similar pyrimidine structure but differs in the attached functional groups.
Other Pyrimidine Derivatives: Compounds with variations in the substituents on the pyrimidine ring, leading to different reactivity and applications.
This compound’s distinct properties make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63059-37-0 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(3-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O5/c1-2-3-4-11-7(13)5-8(14)12(10(11)17)6-9(15)16/h2-6H2,1H3,(H,15,16) |
InChI Key |
QRISBXMPYXNSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(=O)N(C1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)







